2,6-Diamino-3-nitropyridine

CAS No.: 3346-63-2

Cat. No.: VC3703484

Molecular Formula: C5H6N4O2

Molecular Weight: 154.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3346-63-2 |

|---|---|

| Molecular Formula | C5H6N4O2 |

| Molecular Weight | 154.13 g/mol |

| IUPAC Name | 3-nitropyridine-2,6-diamine |

| Standard InChI | InChI=1S/C5H6N4O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H,(H4,6,7,8) |

| Standard InChI Key | TZEVSKPZTQIPLS-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1[N+](=O)[O-])N)N |

| Canonical SMILES | C1=CC(=NC(=C1[N+](=O)[O-])N)N |

Introduction

Chemical Identity and Structure

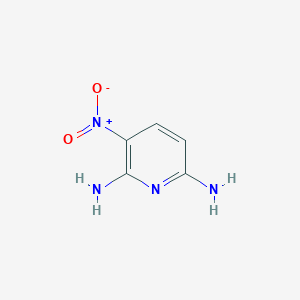

2,6-Diamino-3-nitropyridine is a member of the substituted pyridine family, featuring a basic pyridine scaffold with strategically positioned functional groups. The presence of two amino groups and one nitro group creates an electron-rich/electron-poor distribution across the molecule that significantly influences its reactivity and chemical behavior.

Identification Parameters

The fundamental identification parameters of 2,6-Diamino-3-nitropyridine are outlined in the following table:

| Property | Value |

|---|---|

| Chemical Formula | C5H6N4O2 |

| Molecular Weight | 154.13 g/mol |

| CAS Number | 3346-63-2 |

| IUPAC Name | 3-nitropyridine-2,6-diamine |

| Synonyms | 2,6-Pyridinediamine, 3-nitro-; 3-Nitropyridine-2,6-diamine |

| InChI | InChI=1S/C5H6N4O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H,(H4,6,7,8) |

| InChIKey | TZEVSKPZTQIPLS-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1N+[O-])N)N |

The compound has a clear structural identity as confirmed by multiple database entries .

Physical and Chemical Properties

Understanding the physical and chemical properties of 2,6-Diamino-3-nitropyridine is essential for its proper handling, storage, and application in research and industrial processes.

Chemical Properties

The chemical behavior of 2,6-Diamino-3-nitropyridine is primarily determined by its functional groups:

-

The amino groups (-NH2) at positions 2 and 6 are electron-donating, increasing electron density at those positions.

-

The nitro group (-NO2) at position 3 is strongly electron-withdrawing, creating an electron-deficient center.

-

The pyridine nitrogen contributes to the compound's basic properties.

This combination of electron-donating and electron-withdrawing groups creates a polarized molecule with distinct reactivity patterns.

Synthesis Methodologies

The synthesis of 2,6-Diamino-3-nitropyridine can be achieved through several strategic approaches, though detailed specific procedures are somewhat limited in the available literature.

Nitration of Diaminopyridines

Direct nitration of 2,6-diaminopyridine represents a potential synthetic route, though this approach presents challenges due to the sensitivity of amino groups under nitration conditions.

Amination of Halogenated Precursors

A more documented approach involves the amination of halogenated precursors. Based on related synthetic pathways, 2,6-Diamino-3-nitropyridine could be prepared through the amination of 2,6-dichloro-3-nitropyridine:

"The 2-amino-3-nitro-6-chloropyridine may be obtained by the ammonolysis of 2,6-dichloro-3-nitropyridine by a known process. The ammonolysis is carried out by using solution of aqueous ammonia in methanol at 35°–40° C. After the reaction is over, the product is obtained by filtration."

This suggests that complete amination of both chloro positions would yield the desired 2,6-diamino compound.

Preparation of Key Precursors

The preparation of essential precursors like 2,6-dichloro-3-nitropyridine has been described in detail:

"The 2,6-dichloro-3-nitropyridine may be synthesized by the nitration of 2,6-dichloropyridine with a mixture of concentrated sulfuric acid and nitric acid by the process reported in the literature. After the reaction is over, the product obtained is cooled and poured in ice water. The precipitated 2,6-dichloro-3-nitropyridine is collected by filtration."

A specific example of this process details:

"2,6-Dichloropyridine, 25.0 gm (0.168 mole) was added slowly under constant stirring to concentrated sulfuric acid at 20°–25° C. To this solution, 75.0 gm of concentrated nitric acid (98.0%) was added slowly, keeping the reaction temperature below 50° C. After the addition, the resulting mixture was heated to 100°–105° C. for 5.0 hrs. The progress of the reaction was monitored by TLC. After the reaction was over, the reaction mixture was cooled to 50° C. and poured in ice water. The resulting precipitate was filtered and washed with water. The wet cake thus obtained was dried to give 24.5 gm of 2,6-dichloro-3-nitropyridine. The yield of 2,6-dichloro-3-nitropyridine was 75.38% and the GC purity was 99.5%."

Chemical Reactivity and Transformations

The reactivity of 2,6-Diamino-3-nitropyridine is governed by its functional groups and their electronic effects on the pyridine ring.

Reactions of the Nitro Group

The nitro group at position 3 can undergo several transformations:

-

Reduction to form an amino group, potentially yielding 2,3,6-triaminopyridine

-

Nucleophilic substitution reactions, though these may be less common

-

Coordination to metals through the oxygen atoms

Reactions of the Amino Groups

The amino groups at positions 2 and 6 offer numerous synthetic possibilities:

-

Acylation to form amides

-

Alkylation to form secondary or tertiary amines

-

Diazotization followed by various transformations (Sandmeyer reaction, etc.)

-

Condensation reactions with carbonyl compounds

-

Participation in heterocycle formation

Pyridine Ring Modifications

The pyridine core itself can participate in various transformations:

-

Quaternization of the pyridine nitrogen

-

Nucleophilic substitution reactions

-

Coordinating to metals through the pyridine nitrogen

-

Hydrogenation under suitable conditions

Distinction from Related Compounds

It is important to distinguish 2,6-Diamino-3-nitropyridine from structurally similar compounds, particularly 2,6-Diamino-3-nitrosopyridine.

Comparison with 2,6-Diamino-3-nitrosopyridine

This structural distinction significantly affects the chemical properties and reactivity patterns of these compounds.

Research Trends and Future Directions

The field of nitropyridine chemistry continues to expand, with implications for 2,6-Diamino-3-nitropyridine research:

"Preliminary analysis of literature data shows that the chemistry of polynitropyridines has been actively developing over the past few decades. This is evidenced by the steadily growing annual number of publications."

Future research directions for 2,6-Diamino-3-nitropyridine might include:

-

Development of more efficient and selective synthetic routes

-

Exploration of its potential in medicinal chemistry as a scaffold for bioactive compounds

-

Investigation of its coordination chemistry with various metals

-

Applications in materials science, particularly in specialty polymers or electronic materials

-

Use as a building block in the synthesis of more complex heterocyclic systems

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume